5-Tert-butyl-2-cyclopropoxybenzamide is an organic compound notable for its unique structural features and potential applications in various scientific fields. It is characterized by a tert-butyl group and a cyclopropoxy moiety attached to a benzamide structure. The compound is identified by its CAS number 7128-64-5 and has been studied for its chemical properties and potential biological activities.
5-Tert-butyl-2-cyclopropoxybenzamide falls under the category of aromatic amides, which are organic compounds containing an amide functional group attached to an aromatic ring. The compound is classified according to the Regulation (EC) No 1272/2008 (CLP) as having acute toxicity if inhaled, indicating the need for careful handling .
The synthesis of 5-tert-butyl-2-cyclopropoxybenzamide involves several steps, typically starting from commercially available precursors. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with cyclopropylamine, followed by acylation to form the final amide product.
The molecular formula of 5-tert-butyl-2-cyclopropoxybenzamide is . Its structure features:
CC(C)(C)c1cc(c(cc1)O)C(=O)N
AIXZBGVLNVRQSS-UHFFFAOYSA-N
5-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions typical of amides and aromatic compounds:
Reactions are generally monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of products.
The mechanism of action for 5-tert-butyl-2-cyclopropoxybenzamide in biological systems is not extensively documented, but potential pathways may include:
Data on specific interactions or binding affinities would require further experimental validation through pharmacological studies.
Relevant data should be corroborated with safety data sheets and material safety information for practical handling .
5-Tert-butyl-2-cyclopropoxybenzamide has several potential applications:
Further research into its applications could reveal additional uses in various scientific fields, including medicinal chemistry and materials science .
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9